molecular formula C13H13NO2S B091015 Benzenesulfono-o-toluidide CAS No. 18457-86-8

Benzenesulfono-o-toluidide

Cat. No. B091015
CAS RN: 18457-86-8
M. Wt: 247.31 g/mol
InChI Key: BIZZAMCVUWYVCZ-UHFFFAOYSA-N
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Description

Benzenesulfono-o-toluidide (BSA) is a chemical compound that has been extensively studied for its potential use in various scientific research applications. It is a sulfonamide derivative of o-toluidine and is also known as N-(4-methylphenyl)sulfonyl-2-aminobenzoic acid. BSA has been found to have various biochemical and physiological effects, and its mechanism of action has been studied in detail.

Scientific Research Applications

  • Metabolic Studies and Detoxification : Research on the metabolism of alkylbenzenes, including compounds related to benzenesulfono-o-toluidide, has been conducted. These studies focus on the metabolic fate and detoxification pathways of such compounds in organisms. For example, the metabolism of n-propylbenzene and n-butylbenzene, which share structural similarities with this compound, was studied, revealing insights into their oxidation processes and conjugation with glucuronic acid (El Masry, Smith, & Williams, 1956).

  • Catalysis in Chemical Reactions : this compound and similar compounds have been investigated for their roles as catalysts in chemical reactions. For instance, ytterbium(III) complexes of benzenesulfonic acid have been used as catalysts for the nitration of toluene, demonstrating the potential of these compounds in catalytic processes (Parac‐Vogt, Deleersnyder, & Binnemans, 2004).

  • Anodic Oxidation Studies : Anodic oxidation of benzenesulfon-p-anisidide and benzenesulfon-p-toluidide has been researched to understand their electrochemical behaviors. These studies explore the formation of various oxidation products and the mechanisms underlying these transformations (Sayo & Ueda, 1977).

  • Environmental Impact and Monitoring : Research on the monitoring and toxicity of sulfonated derivatives of benzene, including this compound, in sewage treatment plants highlights the environmental implications of these compounds. This includes their persistence, toxicity, and removal efficiency in wastewater treatment processes (Alonso, Tirapu, Ginebreda, & Barceló, 2005).

  • Biological Activity and Potential Applications : The bioactivity of benzenesulfonyl hydrazones, a class of compounds related to this compound, has been extensively studied. These compounds exhibit a range of biological activities, including antibacterial, antifungal, and anticancer properties, highlighting their potential applications in medicinal chemistry (Popiołek, 2021).

properties

IUPAC Name

N-(2-methylphenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S/c1-11-7-5-6-10-13(11)14-17(15,16)12-8-3-2-4-9-12/h2-10,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIZZAMCVUWYVCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NS(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90171591
Record name Benzenesulfono-o-toluidide
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Molecular Weight

247.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

18457-86-8
Record name N-(2-Methylphenyl)benzenesulfonamide
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Record name Benzenesulfono-o-toluidide
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Record name Benzenesulfono-o-toluidide
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Record name Benzenesulfono-o-toluidide
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Record name N-(o-tolyl)benzenesulphonamide
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Record name BENZENESULFONO-O-TOLUIDIDE
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Synthesis routes and methods

Procedure details

The so far single industrially feasible synthesis is described by BIOS Final Report 986/2, No. 167, pages 297-306, and involves acylating 2-aminotoluene with benzenesulfonyl chloride to give N-(2-methylphenyl)-benzenesulfonamide, nitrating the latter in chlorobenzene, and, finally, splitting off the protective group by hydrolysis and isolating 2-amino-5-nitrotoluene. This synthesis gives a yield of about 75% of theory. In addition to this unsatisfactory yield, the numerous process stages and the associated consumption of chemicals, this process harbors further grave disadvantages which render its industrial application problematical from a processing and an ecological point of veiw
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